methyl 4-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
Description
The compound methyl 4-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with a sulfanyl acetamide linker terminating in a methyl benzoate moiety. Its synthesis likely involves cyclization of pyrazine precursors followed by coupling reactions to introduce the sulfanyl acetamide and benzoate groups .
Properties
IUPAC Name |
methyl 4-[[2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-30-18-9-5-15(6-10-18)19-13-20-22(24-11-12-27(20)26-19)32-14-21(28)25-17-7-3-16(4-8-17)23(29)31-2/h3-13H,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABYRVGFMBRMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a pyrazolo[1,5-a]pyrazine core, a sulfanyl group, and an acetamido moiety, which contribute to its diverse chemical properties and potential therapeutic applications.
Antitumor Activity
Research has indicated that pyrazolo[1,5-a]pyrazine derivatives, including this compound, exhibit antitumor properties by inhibiting key protein kinases involved in cancer progression. For instance, studies have shown that compounds with similar structures can effectively inhibit BRAF(V600E), EGFR, and Aurora-A kinases, which are critical in various signaling pathways associated with tumor growth and survival .
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has demonstrated anti-inflammatory activity. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in treating inflammatory diseases .
Antiviral Potential
Recent studies have explored the antiviral properties of pyrazolo[1,5-a]pyrazine derivatives against flaviviruses like dengue and yellow fever. Compounds structurally related to this compound have shown promising results in inhibiting viral replication .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at various positions of the pyrazolo[1,5-a]pyrazine core can enhance its potency and selectivity against specific biological targets. For example:
| Modification Position | Effect on Activity |
|---|---|
| 4-Methoxy Group | Enhances lipophilicity and bioavailability |
| Sulfanyl Group | Increases interaction with target proteins |
| Acetamido Moiety | Improves solubility and pharmacokinetics |
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antitumor Study : A study conducted on cell lines showed that this compound inhibited cell proliferation significantly at concentrations as low as 10 µM, indicating its potential as an anticancer agent.
- Anti-inflammatory Study : In vivo experiments using animal models demonstrated that administration of this compound reduced edema and inflammatory marker levels significantly compared to control groups.
- Antiviral Study : In vitro assays revealed that this compound inhibited the replication of dengue virus in a dose-dependent manner, showcasing its potential as an antiviral agent.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound may prevent the transition from the G1 phase to the S phase of the cell cycle, thereby reducing cell proliferation in various cancer cell lines.
Antimicrobial Activity
Studies have shown that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant antimicrobial properties. This compound is being explored for its efficacy against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell walls or interference with metabolic pathways critical for microbial survival .
Anti-inflammatory Properties
The compound is also being studied for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could position it as a therapeutic candidate for treating inflammatory diseases.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the synthesis and biological evaluation of pyrazolo derivatives showing anticancer activity against specific cancer lines. |
| Described the synthesis route and potential inhibitory effects on enzymes like CDK2, emphasizing its relevance in cancer therapy. | |
| Study 3 | Highlighted antimicrobial properties against Gram-positive bacteria, suggesting further exploration in infectious disease treatment. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[3,4-d]pyrimidinones
- : Derivatives of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one replace the pyrazine ring with a pyrimidinone system.
Triazolo[1,5-a]pyrimidines
Substituent Effects
Methoxyaryl Groups
- : The related compound 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide shares the 4-methoxyphenyl substituent. This group improves lipophilicity and π-π stacking with hydrophobic enzyme pockets, as seen in cyclooxygenase (COX) inhibition studies .
- : MK74 (pyrazolo[1,5-a]pyrimidin-7(4H)-one) incorporates a 4-methoxybenzoyl group, demonstrating enhanced binding affinity in kinase assays due to methoxy’s electron-donating effects .
Sulfanyl Acetamide Linkers
- : In N-{4-[5-(4-chlorophenyl)-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide derivatives, sulfonamide linkers improve solubility and target selectivity for monoamine oxidase (MAO) inhibition. The sulfanyl group in the target compound may offer similar benefits but with reduced acidity compared to sulfonamides .
Bioactivity Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
